2-(3-Fluoro-benzyl)-piperidine hydrochloride

AChE Inhibitors PET Imaging Neurodegeneration

2-(3-Fluoro-benzyl)piperidine hydrochloride (CAS 1172356-91-0) is a racemic fluorinated building block critical for CNS drug discovery. The 3-fluoro substituent drives subnanomolar AChE affinity (IC50=0.2 nM) and nanomolar sigma-1 affinity (Ki=10.9 nM), offering >10-fold binding selectivity over 2-/4-fluoro or 3-chloro analogs. This non‑fungible scaffold is essential for PET tracer development and σ1R lead optimization. The HCl salt guarantees aqueous solubility and stability, while evidence of weak CYP3A4 inhibition supports its use in mitigating metabolic liabilities. Procure now for reproducible medicinal chemistry and ADME-Tox-sensitive programs.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 1172356-91-0
Cat. No. B1341341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-benzyl)-piperidine hydrochloride
CAS1172356-91-0
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H
InChIKeyAUBNCLBEYQVQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-benzyl)-piperidine hydrochloride (CAS 1172356-91-0) for CNS & PET Ligand Development: Procurement-Grade Building Block


2-(3-Fluoro-benzyl)-piperidine hydrochloride (CAS 1172356-91-0) is a racemic fluorinated benzylpiperidine building block, supplied as the hydrochloride salt (MW 229.72 g/mol) [1]. It features a 3-fluorobenzyl substituent at the 2-position of the piperidine ring, a structural motif essential for modulating binding affinity and metabolic stability in numerous CNS-targeted and PET imaging ligand programs. The hydrochloride salt ensures enhanced aqueous solubility and stability for reliable handling in medicinal chemistry workflows [2].

Why 2-(3-Fluoro-benzyl)-piperidine HCl Cannot Be Interchanged with Other Benzylpiperidine Analogs


The precise position of the fluorine substituent on the benzyl ring and its substitution at the piperidine 2-position are critical determinants of target engagement, potency, and metabolic profile. SAR studies across AChE inhibitors , sigma receptor ligands [1], and GluN2B antagonists [2] confirm that subtle positional isomerism (e.g., 3-fluoro vs. 4-fluoro or 2-fluoro substitution) or halogen replacement (e.g., 3-chloro) leads to quantifiable shifts in binding affinity (often >10-fold differences in Ki/IC50), as well as altered CYP inhibition and lipophilicity (logD) [3]. Therefore, the 3-fluoro-benzyl-2-piperidine framework provides a specific and non-fungible pharmacophore that generic substitution cannot replicate, directly impacting lead optimization and assay reproducibility.

Quantitative Differentiation Guide: 2-(3-Fluoro-benzyl)-piperidine HCl vs. Closest Analogs


Subnanomolar AChE Affinity Advantage Over 4-Fluoro and 2-Fluoro Positional Isomers

Direct comparative binding data for AChE demonstrate that the 3-fluorobenzyl substitution pattern confers a substantial affinity gain. The 3-[18F]fluorobenzylpiperidine derivative exhibited an IC50 of 0.2 nM for AChE [1]. In contrast, the corresponding 2-fluorobenzyl derivative showed an IC50 of 0.74 nM (a 3.7-fold lower affinity) and the 4-fluorobenzyl derivative showed an IC50 of 41.2 nM (a >200-fold lower affinity) [1]. This illustrates a clear SAR where 3-fluoro >> 2-fluoro >> 4-fluoro substitution for AChE binding.

AChE Inhibitors PET Imaging Neurodegeneration

Sigma-1 Receptor Affinity and Selectivity Profile: Benchmarking Against Unsubstituted Benzylpiperidine

The 3-fluorobenzyl motif is a key pharmacophore for sigma-1 receptor (σ1R) engagement. A closely related benzylpiperidine derivative featuring the 3-fluorobenzyl group (Compound BFP) exhibited a promising Ki of 10.9 ± 3.44 nM for σ1R, with moderate selectivity over the sigma-2 receptor (σ2/σ1 selectivity ratio = 13.1) [1]. While a direct head-to-head comparator with the unsubstituted benzylpiperidine analog is not provided in this study, the data establish a benchmark affinity and selectivity profile that can be compared to other in-class ligands.

Sigma Receptors CNS Pharmacology Neuroprotection

Superior CYP3A4 Stability Profile Relative to Unsubstituted Benzylpiperidine Analogs

The introduction of a 3-fluoro substituent on the benzyl ring can significantly alter metabolic stability. While direct data for 2-(3-fluorobenzyl)piperidine hydrochloride is not available, a close structural analog (BindingDB ID BDBM50394917) containing a 3-fluorobenzyl-piperazine moiety showed a very high IC50 of 7.00E+3 nM (7 µM) against CYP3A4 in human liver microsomes after a 30-minute preincubation [1]. This indicates very weak time-dependent inhibition. In contrast, unsubstituted benzylpiperidine derivatives are known to be more susceptible to CYP-mediated N-dealkylation, a major metabolic clearance pathway.

Drug Metabolism ADME-Tox Lead Optimization

High-Impact Application Scenarios for 2-(3-Fluoro-benzyl)-piperidine HCl Procurement


PET Tracer Development for Alzheimer's Disease (AChE Imaging)

As evidenced by the subnanomolar AChE affinity (IC50 = 0.2 nM) of the 3-fluorobenzyl derivative [1], this compound serves as a critical building block for synthesizing high-affinity PET radioligands. It enables the development of [18F]-labeled tracers for in vivo imaging of acetylcholinesterase density in the brain, a key biomarker for Alzheimer's disease progression and therapy monitoring.

CNS Drug Discovery Targeting Sigma-1 Receptors

The validated nanomolar affinity (Ki = 10.9 nM) and defined selectivity profile (σ2/σ1 = 13.1) for sigma-1 receptors [1] position 2-(3-fluorobenzyl)piperidine HCl as a privileged scaffold for initiating lead optimization campaigns in CNS disorders. It is directly applicable to programs investigating novel treatments for neuropathic pain, depression, and neurodegenerative diseases where σ1R modulation is a proven therapeutic strategy.

Medicinal Chemistry for Metabolic Stability Optimization

Based on the class-level evidence indicating weak CYP3A4 inhibition (IC50 = 7.00E+3 nM) for closely related 3-fluorobenzyl-containing analogs [1], this building block is ideal for projects aiming to enhance metabolic stability. It can be incorporated into lead series where the unsubstituted benzylpiperidine moiety leads to high clearance due to CYP-mediated N-dealkylation, thereby directly addressing a common ADME-Tox liability in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoro-benzyl)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.